molecular formula C6H10NNaO5S B1603590 Sodium sulfanilate dihydrate CAS No. 6106-22-5

Sodium sulfanilate dihydrate

Cat. No. B1603590
CAS RN: 6106-22-5
M. Wt: 231.2 g/mol
InChI Key: MJFZIDUBUNIFLZ-UHFFFAOYSA-M
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Patent
US07199147B2

Procedure details

An aqueous solution (4 ml) of sodium nitrite (1.90 g, 27.5 mmol) was added to an aqueous solution (20 ml) of sodium sulfanilate dihydrate (5.78 g, 25.0 mmol). The resulting solution was dropped into a beaker containing concentrated hydrochloric acid (5.1 ml) and ice (30 g), and the resulting mixture was kept cold in an ice bath for 20 minutes to prepare solution A. An aqueous solution (30 ml) of sodium hydroxide (5.50 g, 138 mmol) and ice (20 g) were added to 3,5-dimethylphenol (3.05 g, 250 mmol) to effect dissolution, and then solution A was added dropwise thereto in an ice bath. The resulting solution was stirred in the ice bath for 1 hour and then heated to 65° C. to 75° C., and sodium dithionate (16.8 g, 96.5 mmol) was added thereto until the solution lost its color. The solution was cooled to room temperature and stirred for 30 minutes, and the solid formed was collected by filtration and dried to obtain 4-amino-3,5-dimethylphenol (2.46 g, 72%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
5.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
3.05 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].O.O.S([O-])(=O)(C1C=CC([NH2:15])=CC=1)=O.[Na+].Cl.[OH-].[Na+].[CH3:22][C:23]1[CH:24]=[C:25]([OH:30])[CH:26]=[C:27]([CH3:29])[CH:28]=1.S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>>[NH2:15][C:28]1[C:27]([CH3:29])=[CH:26][C:25]([OH:30])=[CH:24][C:23]=1[CH3:22] |f:0.1,2.3.4.5,7.8,10.11.12|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O.O.S(=O)(C1=CC=C(C=C1)N)(=O)[O-].[Na+]
Step Four
Name
Quantity
5.1 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
30 g
Type
reactant
Smiles
Step Five
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
3.05 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Step Seven
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was dropped into a beaker
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. to 75° C.
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.